2-(4-Oxooxan-3-yl)acetaldehyde
Description
2-(4-Oxooxan-3-yl)acetaldehyde is a cyclic carbonyl compound featuring a tetrahydrofuran-derived 4-oxooxane (morpholinone) ring substituted with an acetaldehyde group at the 3-position. The molecule combines the reactivity of an aldehyde functional group with the steric and electronic effects of a cyclic ketone, making it a structurally unique compound. For instance, similar aldehydes are known as insect pheromones (e.g., Grandlure III/IV in weevils) , while morpholinone derivatives are explored for their bioactive properties .
Properties
Molecular Formula |
C7H10O3 |
|---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
2-(4-oxooxan-3-yl)acetaldehyde |
InChI |
InChI=1S/C7H10O3/c8-3-1-6-5-10-4-2-7(6)9/h3,6H,1-2,4-5H2 |
InChI Key |
DVABWVVZARLLFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(4-Oxooxan-3-yl)acetaldehyde can be synthesized through several methods. One common approach involves the oxidation of tetrahydrofuran derivatives. For instance, the oxidation of tetrahydro-3-furanmethanol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic oxidation of tetrahydrofuran derivatives. This process can be carried out in the presence of catalysts such as palladium on carbon (Pd/C) under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-Oxooxan-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Oxooxan-3-yl)acetic acid.
Reduction: 2-(4-Oxooxan-3-yl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Oxooxan-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-(4-Oxooxan-3-yl)acetaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This reactivity is the basis for its potential biological activity and applications in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Cyclohexylidene Acetaldehydes
Compounds such as (Z)- and (E)-2-(3,3-dimethylcyclohexylidene)acetaldehyde (DMCHA, Grandlure III/IV) share the α,β-unsaturated aldehyde motif with 2-(4-oxooxan-3-yl)acetaldehyde. Key differences include:
- Cyclic vs.
- Biological Activity: DMCHA isomers act as aggregation pheromones in beetles (e.g., Anthonomus grandis), whereas the oxane-derived aldehyde’s bioactivity remains unexplored but may differ due to its oxygenated ring .
Simple Aldehydes: Acetaldehyde
Acetaldehyde (CH₃CHO) serves as a baseline for comparing aldehyde reactivity:
- Stability : Acetaldehyde is prone to oxidation (forming acetic acid) and polymerization, whereas the oxane ring in this compound may stabilize the aldehyde via intramolecular hydrogen bonding or steric hindrance .
- Environmental Presence : Acetaldehyde is abundant in atmospheric pollution (e.g., 7.80 μg/m³ in Guangzhou) due to anthropogenic sources, while the larger, more complex this compound is likely synthetic and less environmentally persistent .
- Industrial Relevance : Acetaldehyde is critical in vinification (30–150 mg/L in wines) and tobacco smoke, whereas the oxane analog’s applications are hypothetical but could leverage its dual functional groups for specialty chemical synthesis .
Morpholinone Derivatives
Compounds like 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide share the morpholinone core but replace the aldehyde with an acetamide group. Key contrasts include:
- Reactivity : The acetamide’s amide bond enhances hydrolytic stability, whereas the aldehyde in this compound offers electrophilic sites for condensation or Schiff base formation .
- Synthetic Utility: Morpholinone acetamides are synthesized via ZnCl₂-catalyzed cyclization, suggesting that similar methods (e.g., mercaptoacetic acid reflux) could apply to the target compound .
Data Table: Comparative Properties of this compound and Analogues
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